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Compound of Interest

Compound Name: Pirandamine hydrochloride

CAS No.: 60218-36-2

Cat. No.: B10859319

Get Quote

Executive Summary
Pirandamine hydrochloride (AY-23,713) represents a pivotal yet historically under-discussed

compound in the evolution of antidepressant pharmacotherapy. Chemically distinct as an

indeno[2,1-c]pyran derivative, it serves as a critical link between the non-selective tricyclic

antidepressants (TCAs) of the 1960s and the selective serotonin reuptake inhibitors (SSRIs)

that dominated the late 1980s.

Unlike its structural analogs which often function as dual serotonin-norepinephrine reuptake

inhibitors (SNRIs), pirandamine exhibits a high-affinity, selective blockade of the serotonin

transporter (SERT) with negligible affinity for the norepinephrine transporter (NET). Crucially, its

profile lacks the high-affinity binding to muscarinic (M1) and histaminergic (H1) receptors that

characterizes the toxicity profile of classical TCAs like amitriptyline. This guide dissects the

receptor selectivity profile of pirandamine, offering a mechanistic deep-dive for drug discovery

researchers.
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Pirandamine is not a classical dibenzazepine (like imipramine) but possesses a rigid tricyclic

structure incorporating a pyran ring.

IUPAC Name: 1,3,4,9-Tetrahydro-N,N,1-trimethylindeno[2,1-c]pyran-1-ethylamine

hydrochloride.

Structural Class: Tricyclic indeno-pyran.

Primary Mechanism: Selective inhibition of 5-HT reuptake (SSRI).[1]

Key SAR Insight: Pirandamine is the structural congener of Tandamine (AY-23,946). The

substitution of the ether oxygen (pirandamine) for a thioether sulfur (tandamine) in the

central ring inverts the selectivity profile from NET-selective (Tandamine) to SERT-selective

(Pirandamine).

Figure 1: The Chalcogen Switch (SAR Logic)
This diagram illustrates the structural divergence that dictates the monoamine selectivity.
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Caption: The "Chalcogen Switch" in tricyclic design. Replacing the sulfur atom (Tandamine)

with oxygen (Pirandamine) shifts selectivity from Norepinephrine (NET) to Serotonin (SERT).

Receptor Selectivity Profile
The clinical value of pirandamine lies in its "clean" binding profile compared to first-generation

TCAs. While equipotent to amitriptyline in SERT inhibition, it lacks the "dirty" off-target binding
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responsible for anticholinergic and sedative side effects.

Quantitative Binding Data (Comparative)
The following table synthesizes historical pharmacological data, normalizing potency against

standard reference compounds.

Target Receptor /
Transporter

Pirandamine
Activity

Reference
Comparator

Clinical Implication

SERT (5-HT

Transporter)

High Affinity

(Equipotent to

Amitriptyline)

> Imipramine

Primary

antidepressant

efficacy.

NET (NE Transporter) Negligible << Desipramine
Lack of cardiovascular

pressor effects.

Muscarinic (M1) Low / Negligible << Amitriptyline

Reduced risk of dry

mouth, constipation,

blurred vision.

Histamine (H1) Low << Doxepin
Reduced sedation and

weight gain liability.

Alpha-1 Adrenergic Low << Chlorpromazine

Reduced risk of

orthostatic

hypotension.

Functional Uptake Assays
In synaptosomal preparations (rat brain), pirandamine demonstrates:

5-HT Uptake Inhibition: IC50 values in the low nanomolar range (comparable to ~10 nM).

NE Uptake Inhibition: IC50 values > 1000 nM (virtually inactive).

Potentiation: Significantly potentiates 5-hydroxytryptophan (5-HTP) induced behavioral

syndrome in mice, a hallmark of functional SERT blockade.
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Experimental Methodologies for Validation
To empirically verify the pirandamine profile in a modern drug discovery setting, the following

self-validating protocols are recommended.

Radioligand Binding Assay (SERT vs. NET)
Objective: Determine Ki values to quantify selectivity ratios.

Tissue Preparation: Use rat cortical membranes (rich in SERT) and hypothalamic

membranes (rich in NET). Alternatively, use HEK293 cells stably expressing hSERT and

hNET.

Ligand Selection:

SERT: [³H]-Paroxetine or [³H]-Citalopram (High specificity).

NET: [³H]-Nisoxetine.

Incubation:

Incubate membranes with radioligand (0.5 nM) and varying concentrations of Pirandamine

(10⁻¹⁰ to 10⁻⁵ M).

Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl (sodium is required for transporter

binding).

Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine (reduces

non-specific binding).

Data Analysis: Calculate IC50 via non-linear regression; convert to Ki using the Cheng-

Prusoff equation:

.

Functional Synaptosomal Uptake Assay
Objective: Confirm that binding translates to functional transport inhibition.
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Preparation: Crude synaptosomal P2 fraction from rat striatum (5-HT) or hippocampus (NE).

Substrate: [³H]-5-HT (10 nM) and [³H]-Norepinephrine (10 nM).

Control: Use Fluoxetine (10 µM) as a positive control for SERT blockade and Desipramine

(10 µM) for NET.

Workflow:

Pre-incubate synaptosomes with Pirandamine for 10 min at 37°C.

Add radiolabeled substrate.

Incubate for 5 min (ensure linear uptake phase).

Terminate by cooling to 4°C and filtration.

Validation Criteria: Pirandamine must inhibit [³H]-5-HT uptake with an IC50 < 50 nM while

failing to inhibit [³H]-NE uptake at concentrations < 1 µM.

Figure 2: Assay Logic Flow
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Caption: Validation workflow for confirming the selective serotonin reuptake inhibitor (SSRI)

profile of pirandamine.

Clinical & Translational Implications
The "Bridge" Compound
Pirandamine illustrates a critical transition in medicinal chemistry.

Safety Profile: By stripping away the muscarinic and alpha-adrenergic affinity common to

tricyclics, pirandamine predicted the safety profile of modern SSRIs (e.g., Fluoxetine). It

demonstrated that antidepressant efficacy could be dissociated from anticholinergic toxicity.

Mechanism of Action: Unlike Reserpine antagonists (which rely on NE), pirandamine's

efficacy in 5-HTP potentiation models proved that pure serotonergic modulation was

sufficient for behavioral impact.
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Why it Matters Today
For researchers developing triple reuptake inhibitors (SNDRIs) or novel non-nitrogenous

scaffolds, pirandamine provides a template for how subtle ring modifications (indeno-pyran vs.

thiopyrano-indole) can act as a "molecular toggle" for selectivity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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